![molecular formula C12H13Cl2N3O2 B3251216 Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 207926-69-0](/img/structure/B3251216.png)
Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with ethyl, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring.
Introduction of the chloroethyl group: The chloroethyl group is introduced through a substitution reaction using reagents such as 2-chloroethylamine or 2-chloroethanol.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkylamines under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Hydrolysis Products: Carboxylic acid derivatives.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has shown potential as an anticancer agent. Studies have indicated that it can inhibit tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
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Antiviral Properties :
- Research has demonstrated antiviral activity against several viruses, including those responsible for respiratory infections. The compound appears to disrupt viral replication processes, making it a candidate for further development as an antiviral drug.
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Anti-inflammatory Effects :
- Preliminary studies suggest that this compound exhibits anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory disorders. It seems to inhibit pro-inflammatory cytokines, thus reducing inflammation.
Agrochemical Applications
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Pesticide Development :
- The compound is being explored for its potential use as a pesticide due to its ability to inhibit specific enzymes in pests, leading to their mortality. Field trials are ongoing to assess its efficacy and safety in agricultural settings.
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Herbicide Properties :
- This compound has shown herbicidal activity against various weed species. Its selective action makes it a promising candidate for developing new herbicides that target specific weeds without harming crops.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
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Anticancer | Inhibition of tumor growth | |
Antiviral | Disruption of viral replication | |
Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The study concluded that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Agrochemical Trials
Field trials conducted by agricultural scientists demonstrated the effectiveness of this compound as a selective herbicide against common weed species in maize crops. The results showed a substantial reduction in weed biomass without affecting crop yield, suggesting its potential for commercial use.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or signaling pathways. This can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but with a methylamino group instead of a chloroethyl group.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Different substitution pattern and ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Basic Information
Property | Value |
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CAS Number | 207926-69-0 |
Molecular Formula | C₁₀H₁₀Cl₂N₃O₂ |
Molecular Weight | 239.66 g/mol |
Purity | ≥95% |
Solubility | Soluble in organic solvents |
Structural Characteristics
The compound features a pyrazolo-pyrimidine backbone with chloroethyl and methyl substituents, which may influence its biological interactions and pharmacological properties.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : In vitro studies demonstrated a dose-dependent reduction in cell viability.
- Lung Cancer Cells (A549) : The compound induced apoptosis through activation of caspase pathways.
The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis. Notably, it may target:
- PI3K/Akt Pathway : Disruption of this pathway is crucial for cancer cell survival.
- MAPK Pathway : Inhibition leads to reduced proliferation and increased apoptosis.
Case Studies
- In Vivo Studies : In murine models bearing xenograft tumors, administration of the compound resulted in significant tumor size reduction compared to controls.
- Combination Therapy : The compound has shown enhanced efficacy when used in combination with established chemotherapeutics, suggesting a synergistic effect.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicity and side effects.
Properties
IUPAC Name |
ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-3-19-12(18)9-6-15-17-10(14)8(4-5-13)7(2)16-11(9)17/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQBBLZOMOCUFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)Cl)CCCl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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